![molecular formula C28H26N4O3S B2662165 3-[4-(dimethylamino)phenyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114650-06-4](/img/structure/B2662165.png)
3-[4-(dimethylamino)phenyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[4-(dimethylamino)phenyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a dimethylaminophenyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the dimethylaminophenyl group and the oxazole moiety. Common reagents include dimethylamine, methoxybenzaldehyde, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis process and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Molecular Formula
The molecular formula of this compound is C20H22N4O2S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 3-[4-(dimethylamino)phenyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one. For instance, derivatives containing quinazolinone structures have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Activity
A study demonstrated that compounds derived from quinazolinone exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The agar disc diffusion method was employed to assess efficacy, revealing that certain derivatives could inhibit bacterial growth at concentrations as low as 1 mM .
Anticancer Potential
Compounds featuring the quinazolinone scaffold have also been investigated for their anticancer properties. Research suggests that modifications to the structure can enhance cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays conducted on human cancer cell lines indicated that certain derivatives of the compound exhibited IC50 values in the micromolar range, suggesting potential for development as anticancer agents. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may act as an inhibitor of monoamine oxidase (MAO), which is relevant in neurodegenerative disorders.
Case Study: Enzyme Inhibition Studies
Research has indicated that derivatives similar to this compound can effectively inhibit MAO-B activity in vitro. This inhibition could lead to increased levels of neurotransmitters such as dopamine and serotonin, providing therapeutic benefits for conditions like depression and Parkinson's disease .
Summary Table of Synthesis Steps
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Cyclization | Anthranilic acid derivatives |
2 | Alkylation | Dimethylamine |
3 | Coupling | Oxazole derivatives |
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one depends on its specific interactions with molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-[4-(dimethylamino)phenyl]-2-quinazolinone: This compound shares the quinazolinone core but lacks the oxazole moiety.
2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one: This compound includes the oxazole moiety but lacks the dimethylaminophenyl group.
Uniqueness
The uniqueness of 3-[4-(dimethylamino)phenyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-[4-(dimethylamino)phenyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazolinone core, which is known for various pharmacological properties. The presence of dimethylamino and methoxyphenyl groups suggests potential interactions with biological targets.
Antioxidant Activity
Research indicates that derivatives of quinazolinone compounds often exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For example, studies have demonstrated that similar compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
Antimicrobial Activity
The compound has displayed promising antimicrobial activity against various pathogens. In vitro studies using the agar diffusion method revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating potent antibacterial properties .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cell lines. Mechanistic studies have indicated that it could inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. In one study, the compound reduced cell viability in breast cancer cells by inducing cell cycle arrest and apoptosis .
Data Summary
Biological Activity | Mechanism | IC50/MIC Values |
---|---|---|
Antioxidant | Scavenging free radicals | IC50 < 10 µM |
Antimicrobial | Inhibition of bacterial growth | MIC = 0.5 - 2 µg/mL |
Anticancer | Induction of apoptosis | IC50 = 15 µM (breast cancer) |
Case Studies
- Antioxidant Efficacy : A study demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions .
- Antimicrobial Testing : In a clinical setting, derivatives of this compound were tested against strains of E. coli and S. aureus. Results showed effective inhibition at concentrations much lower than traditional antibiotics, highlighting its potential as an alternative antimicrobial agent .
- Cancer Research : A recent investigation into the effects of this compound on lung cancer cells revealed a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its utility in cancer therapy .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-18-25(29-26(35-18)19-9-15-22(34-4)16-10-19)17-36-28-30-24-8-6-5-7-23(24)27(33)32(28)21-13-11-20(12-14-21)31(2)3/h5-16H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNAHIFDECSVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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